![molecular formula C13H14N2O2 B2996288 3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid CAS No. 1015870-64-0](/img/structure/B2996288.png)
3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
The compound “3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a reaction known as a Knorr Pyrazole Synthesis, which involves the condensation of hydrazines with 1,3-diketones .Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring attached to a phenyl ring with a propan-2-yl (isopropyl) group. The carboxylic acid group would be attached to the pyrazole ring .Chemical Reactions Analysis
As an organic compound containing a carboxylic acid group, this compound could undergo typical acid-base reactions. The pyrazole ring could potentially be involved in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, carboxylic acids are polar and can form hydrogen bonds, which could make this compound soluble in polar solvents .Scientific Research Applications
Borinic Acid Derivatives in Drug Design and Delivery
Borinic acids and their derivatives play a crucial role in drug development and delivery systems. Specifically, they serve as boron carriers for neutron capture therapy. However, these compounds are only marginally stable in water. The hydrolysis of some phenylboronic pinacol esters, including our compound of interest, occurs, and the kinetics depend on the substituents in the aromatic ring. Notably, the pH significantly influences the reaction rate, with acceleration observed at physiological pH. Researchers must exercise caution when considering these boronic pinacol esters for pharmacological purposes .
Cross-Coupling Reactions and Catalysis
Borinic acids find applications in cross-coupling reactions, where they participate in the construction of carbon-carbon bonds. These reactions are essential in organic synthesis, enabling the creation of complex molecules. The enhanced Lewis acidity of borinic acids compared to boronic acids contributes to their reactivity in these transformations .
Bioactive Compounds and Medicinal Chemistry
While borinic acids are less studied than boronic acids, they exhibit interesting properties. Researchers have explored their potential as bioactive compounds. For instance, borinic acids can coordinate with alcohols, diols, and amino alcohols. Their catalytic activity facilitates regioselective functionalization of diols and carbohydrate molecules .
Neurotoxic Potential and Behavioral Effects
In a novel study, a pyrazoline derivative closely related to our compound was investigated for its neurotoxic potential. The synthesized compound showed effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain of alevins (young fish). Additionally, behavioral parameters, including swimming potential, were assessed .
Materials Science and Optoelectronics
Borinic acids contribute to materials science, particularly in the design of optoelectronic materials. Their unique properties make them suitable for various applications, including sensors, light-emitting devices, and photovoltaics. Researchers continue to explore their potential in this field .
Synthetic Approaches and Mechanistic Insights
Various synthetic methods exist for building borinic acids. These include the addition of organometallic reagents to boranes (such as B(OR)₃, BX₃, aminoborane, and arylboronic esters) or reactions of triarylboranes with ligands (e.g., diols, amino alcohols). Understanding the scope and limitations of these methods is crucial for efficient synthesis. Mechanistic studies shed light on the underlying processes .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(4-propan-2-ylphenyl)-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8(2)9-3-5-10(6-4-9)12-11(13(16)17)7-14-15-12/h3-8H,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTGLPISIGZOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid |
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